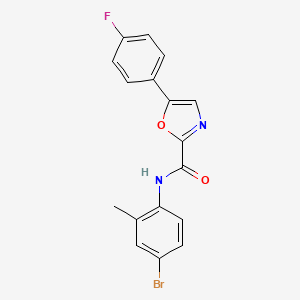

N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN2O2/c1-10-8-12(18)4-7-14(10)21-16(22)17-20-9-15(23-17)11-2-5-13(19)6-3-11/h2-9H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNPKHOOZHBUQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a synthetic organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features unique structural elements that may contribute to its interaction with biological targets, making it a subject of interest for research into therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C15H13BrFNO2

- Molecular Weight : 336.17 g/mol

The presence of a brominated phenyl group and a fluorinated phenyl group within the oxazole framework suggests potential for diverse interactions with biological macromolecules.

The biological activity of this compound is hypothesized to involve modulation of enzyme activity and receptor interactions. The oxazole ring may facilitate binding to specific targets, influencing pathways related to cell proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Apoptosis Induction : Similar compounds have shown the ability to activate apoptotic pathways in cancer cells by increasing p53 expression levels and caspase-3 cleavage .

Biological Activity Overview

Research has indicated that compounds structurally related to this compound exhibit various biological activities, including:

- Anticancer Properties : Studies have shown that derivatives can effectively inhibit cancer cell lines such as MCF-7 and HeLa with IC50 values in the micromolar range .

- Antimicrobial Activity : Some oxazole derivatives demonstrate significant antimicrobial effects against various pathogens .

Case Studies and Research Findings

A selection of studies highlights the biological activity of related oxazole compounds:

- Antiproliferative Activity :

- Selectivity in Cancer Treatment :

- Mechanistic Insights :

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | TBD | Anticancer |

| 4-Bromo-N-(2-methylphenyl)benzamide | Structure | 10.38 | Antimicrobial |

| Acetamide, N-(4-bromo-2-ethylphenyl) | Structure | TBD | Anticancer |

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Q & A

Q. Key Optimization Factors :

- Temperature control during cyclization to minimize side reactions.

- Stoichiometric ratios of coupling reagents to enhance yield (typical yields: 60-75%) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl and bromomethyl groups) and confirm regioselectivity .

- Mass Spectrometry (HRMS) : High-resolution MS to validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration and detect crystallographic disorder .

Q. Example Data :

- ¹H NMR (DMSO-d6) : δ 8.21 (s, 1H, oxazole-H), 7.45–7.12 (m, aromatic-H) .

Basic: How can researchers initially screen the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ determination using ATPase activity) .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess preliminary safety profiles .

Key Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and solvent-only blanks .

Advanced: How should researchers design experiments to investigate the compound's mechanism of action?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., bacterial dihydrofolate reductase) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) to validate target engagement .

- Site-Directed Mutagenesis : Engineer protein mutants (e.g., Ala-scanning) to identify critical binding residues .

Q. Example Workflow :

In silico docking → 2. SPR validation → 3. Functional assays with mutants .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Standardize Assay Conditions : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, pH 7.4) .

- Replicate Studies : Independent validation across labs with shared compound batches.

- Meta-Analysis : Compare structural analogs (e.g., bromo vs. chloro substituents) to identify substituent-dependent trends .

Case Study : Variability in MIC values may arise from differences in bacterial strain virulence or compound solubility .

Advanced: What experimental approaches are suitable for studying metabolic stability and degradation pathways?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions; monitor degradation products .

- Stability-Indicating HPLC : Develop a gradient method (C18 column, acetonitrile/water) to track decomposition .

Critical Parameters : pH, temperature, and light exposure during storage .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Crystal Growth : Vapor diffusion (e.g., methanol/water) to obtain diffraction-quality crystals .

- Data Collection : High-resolution synchrotron radiation (λ = 0.9 Å) for accurate electron density maps .

- Refinement : SHELXL for anisotropic displacement parameters and validation via R₁/wR₂ convergence (<5% discrepancy) .

Example Insight : Crystallography can confirm the oxazole ring planarity and halogen bonding interactions .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified halogens (Br → Cl) or methyl groups (e.g., 2-methyl → 2-ethyl) .

- Biological Profiling : Test analogs against a panel of targets (e.g., kinases, bacterial strains) to identify critical pharmacophores .

- Computational QSAR : Build regression models linking electronic parameters (e.g., Hammett σ) to bioactivity .

Case Study : Fluorophenyl groups enhance membrane permeability, while bromine improves target affinity .

Advanced: What strategies mitigate toxicity risks in preclinical studies?

Methodological Answer:

- In Vitro Cytotoxicity : Prioritize compounds with >50% viability in HEK-293 cells at 100 µM .

- hERG Inhibition Assays : Patch-clamp electrophysiology to assess cardiac toxicity risks .

- Metabolite Screening : Identify reactive intermediates (e.g., epoxides) via trapping assays with glutathione .

Regulatory Alignment : Follow OECD guidelines for early toxicity screening .

Advanced: How to validate computational predictions of target binding?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to compare with docking scores .

- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution for direct binding confirmation .

- Alanine Scanning : Mutate predicted binding residues and measure activity loss (e.g., IC₅₀ shift >10-fold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.